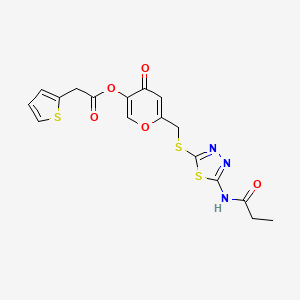![molecular formula C16H17NO3 B2731744 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2097933-96-3](/img/structure/B2731744.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include properties like solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación
Metabolism and Disposition
A study on the orexin 1 and 2 receptor antagonist, SB-649868, which shares a structural resemblance with benzofuran derivatives, investigated its metabolism and disposition in humans. The study found that the drug was primarily eliminated via feces and underwent extensive metabolism, with negligible amounts excreted unchanged. This highlights the importance of understanding the metabolic pathways and elimination mechanisms of such compounds in developing therapeutic agents (Renzulli et al., 2011).
Environmental Monitoring
Research on the environmental exposure to the plasticizer DINCH suggests potential methods for monitoring exposure to synthetic compounds through the detection of metabolites in biological samples. This study underscores the significance of biomonitoring for assessing human exposure to various chemical substances, which could be applicable to a wide range of compounds beyond plasticizers (Silva et al., 2013).
Repellent Efficacy
The synthesis and evaluation of a chiral piperidine analog, SS220, for repellent efficacy against mosquitoes, demonstrates the utility of chemical synthesis in developing new compounds for public health applications. This research could be analogous to the development of compounds for various repellency and toxicity studies (Klun et al., 2003).
Biomonitoring of Metabolites
A study on the biomonitoring of heterocyclic aromatic amine metabolites in human urine after exposure to MeIQx showcases a method for quantifying exposure to carcinogenic compounds. This approach can be adapted for monitoring exposure to a wide range of chemicals, emphasizing the importance of analytical techniques in assessing human exposure to hazardous substances (Stillwell et al., 1999).
Epigenetic Effects of Environmental Pollutants
Research into the epigenetic effects of prenatal exposure to polycyclic aromatic hydrocarbons (PAHs) on genomic DNA methylation in cord blood illustrates the potential health impacts of environmental pollutants. This study provides a framework for investigating the molecular mechanisms by which various compounds can influence epigenetic modifications, with implications for understanding the long-term health effects of chemical exposure (Herbstman et al., 2012).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, or flammable.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(17-11-16(19)8-4-1-5-9-16)14-10-12-6-2-3-7-13(12)20-14/h2-4,6-8,10,19H,1,5,9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFZSXDHOWMNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
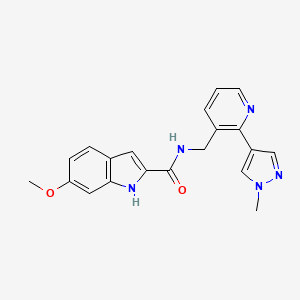
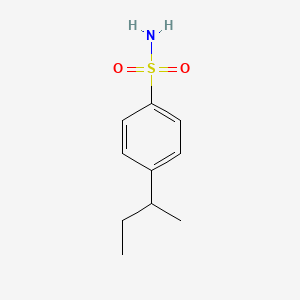

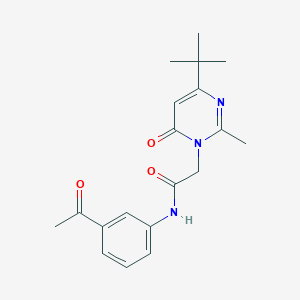

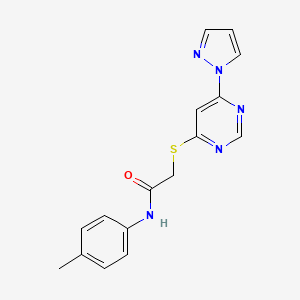
![3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2731669.png)
![2-[3-(4-fluorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2731670.png)
![2-METHYL-6-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE](/img/structure/B2731671.png)
![4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B2731673.png)
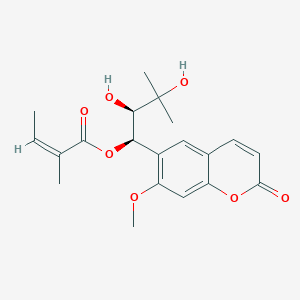
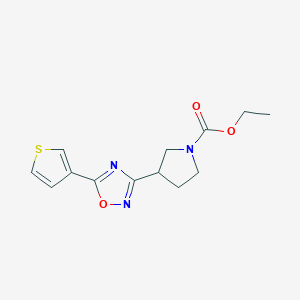
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2731677.png)
